molecular formula C22H23ClN4O2 B2601903 N-(4-chlorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 1286714-56-4

N-(4-chlorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B2601903
CAS No.: 1286714-56-4
M. Wt: 410.9
InChI Key: NQLRRJMSHVBWQB-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic small molecule featuring a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significance in rational drug design . The structure integrates key pharmacophoric elements, including a morpholino group and a chlorobenzyl moiety, which are frequently employed in lead optimization to modulate properties such as solubility, metabolic stability, and target binding affinity. While the specific biological data for this compound is not available in the public domain, pyrazole analogs are extensively investigated for their potent effects in oncology and inflammation research . They have demonstrated mechanisms of action including the inhibition of critical kinase targets such as Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MEK), which play pivotal roles in regulating the cell cycle and proliferation signaling pathways . This compound is offered exclusively for research applications, such as in vitro screening, mechanism of action studies, and as a building block in the development of novel biologically active molecules. It is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c23-19-8-6-17(7-9-19)14-24-21(28)16-27-15-20(18-4-2-1-3-5-18)22(25-27)26-10-12-29-13-11-26/h1-9,15H,10-14,16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLRRJMSHVBWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone.

    Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation reaction.

    Attachment of the morpholino group: This can be done through nucleophilic substitution reactions.

    Formation of the acetamide linkage: This step might involve the reaction of an amine with an acyl chloride or anhydride.

    Introduction of the 4-chlorobenzyl group: This can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This can involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Acid or base catalysts might be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Anticancer Activity

Research on pyrazole derivatives has indicated that compounds with similar structures can exhibit potent anticancer properties. The mechanism of action typically involves the modulation of protein kinase activity and apoptosis induction in cancer cells.

Case Study : A study focusing on pyrazole derivatives demonstrated that modifications at specific positions significantly influenced anticancer efficacy. For instance, compounds similar to N-(4-chlorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide induced apoptosis in various cancer cell lines at micromolar concentrations, highlighting its potential as an anticancer agent .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Its structural components may enhance activity against both Gram-positive and Gram-negative bacteria.

Research Findings : In vitro studies have revealed that related pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against pathogenic bacteria, suggesting a strong antimicrobial profile .

Anti-inflammatory Effects

The compound's pyrazole scaffold is recognized for its anti-inflammatory properties. Compounds derived from this scaffold have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Insights from Research : Various studies have highlighted the anti-inflammatory mechanisms of pyrazole derivatives, indicating their potential use in managing conditions characterized by inflammation .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include heterocyclic cores (pyrazole, thiadiazole, triazole) and substituents (chlorobenzyl, methoxy, alkylthio), which influence physicochemical and biological properties.

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity/Notes
N-(4-Chlorobenzyl)-2-(1H-tetrazol-1-yl)acetamide Tetrazole 4-Chlorobenzyl, tetrazole 160–162 98 High-yield synthesis; NMR data available
N-(4-Chlorobenzyl)-2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole 4-Chlorobenzyl, allyl, pyridinyl N/A N/A Potential kinase inhibition (pyridinyl group)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole Morpholino, 2-chlorophenyl N/A N/A 95% purity; CAS# 338749-93-2
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Trifluoromethyl, phenyl N/A N/A Patent derivative; insecticidal
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole Chlorophenyl, cyano N/A N/A Fipronil intermediate; insecticidal

Physicochemical Properties

  • Melting Points: Analogues with rigid aromatic systems (e.g., tetrazole in ) exhibit higher melting points (~160°C) compared to flexible alkylthio derivatives (e.g., 5e–5m in , 132–170°C). The morpholino group in the target compound may lower melting points due to increased solubility.
  • Synthesis Yields : Multi-component reactions (MCRs) yield high-purity acetamides (e.g., 98% in ), suggesting efficient routes for the target compound.

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns (e.g., N–H···O in acetamides) influence crystal packing and solubility . The morpholino group’s oxygen atoms may act as hydrogen-bond acceptors, improving bioavailability compared to non-polar analogs .

Biological Activity

N-(4-chlorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic compound belonging to the class of pyrazole derivatives. Its unique structure, featuring a 4-chlorobenzyl group, a morpholino moiety, and a pyrazole ring, suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23ClN4O2C_{22}H_{23}ClN_{4}O_{2} with a molecular weight of 410.9 g/mol. The presence of the chlorine atom on the benzyl ring may influence its lipophilicity and interactions with biological receptors .

PropertyValue
Molecular FormulaC22H23ClN4O2
Molecular Weight410.9 g/mol
CAS Number1286714-56-4

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Achieved by condensing hydrazine with a 1,3-diketone.
  • Introduction of the Phenyl Group : This step may involve a Friedel-Crafts acylation reaction.
  • Attachment of the Morpholino Group : Accomplished through nucleophilic substitution reactions.
  • Formation of the Acetamide Linkage : Involves reacting an amine with an acyl chloride or anhydride.
  • Introduction of the 4-Chlorobenzyl Group : Typically done through nucleophilic substitution .

Case Studies and Research Findings

Several studies have investigated compounds structurally similar to this compound:

  • Antimicrobial Activity : Pyrazole derivatives have been evaluated for their antimicrobial properties. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial effects .
  • Synergistic Effects with Other Drugs : Some compounds demonstrated synergistic relationships with antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .
  • Mechanisms of Action : While detailed mechanisms for this compound remain unexplored, similar pyrazole compounds have been noted for their ability to inhibit specific enzymes or bind to receptors involved in inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-chlorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide?

  • Methodology : The compound can be synthesized via multicomponent reactions (MCRs), which enable efficient assembly of pyrazole and acetamide moieties. For example, MCR protocols involve combining aldehydes, amines, and isocyanides in solvents like MeOH/H2O (4:1) under ambient conditions . Stepwise approaches include nucleophilic substitution of chloroacetamide intermediates with morpholine derivatives, as demonstrated in N-substituted pyrazole syntheses . Yield optimization (e.g., 98% in ) requires precise stoichiometry and purification via silica gel chromatography .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (e.g., DMSO-<i>d</i>6) resolve aromatic protons (δ 7.41 ppm for chlorobenzyl) and acetamide carbonyl signals (δ 165.3 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction, refined using SHELXL , identifies bond lengths, angles, and stereochemistry. For related acetamides, hydrogen bonding between N–H and carbonyl groups stabilizes crystal packing .
  • Mass Spectrometry : SFC-MS or ESI-MS confirms molecular ions (e.g., [M-H]<sup>+</sup> at <i>m/z</i> 249.94) .

Advanced Research Questions

Q. What advanced strategies exist for optimizing multicomponent reactions (MCRs) in synthesizing this compound?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while MeOH/H2O mixtures improve solubility of intermediates .
  • Catalysis : Proline or other organocatalysts accelerate imine formation in MCRs, reducing reaction time .
  • High-Throughput Screening : Automated platforms vary substituents (e.g., morpholino vs. piperazine) to assess regioselectivity .
    • Key Variables : Temperature (rt vs. reflux), stoichiometry (1:1:1 for aldehyde/amine/isocyanide), and post-reaction purification (gradient elution in chromatography) .

Q. How do hydrogen bonding patterns influence the crystal packing of this compound?

  • Methodology : Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., N–H···O=C) into chains (C(4)) or rings (R2<sup>2</sup>(8)) . For chlorobenzyl acetamides, intermolecular N–H···O interactions dominate, forming layered structures stabilized by π-π stacking of phenyl groups . SHELX refinement quantifies bond distances (e.g., 2.89 Å for N–H···O) and angles, critical for predicting solubility and stability .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

  • Data Discrepancies : Variations in IC50 values for similar pyrazole-acetamides arise from assay conditions (e.g., cell line specificity) or substituent effects (e.g., 4-chloro vs. 4-methoxy) .
  • Resolution Strategies :

  • Standardized Assays : Use common reference compounds (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
  • SAR Analysis : Compare substituents systematically; e.g., replacing morpholino with piperazine alters log<i>P</i> and membrane permeability .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with halogen (Cl, F), alkyl (methyl), or electron-donating (methoxy) groups at the phenyl or pyrazole positions .
  • Functional Assays : Test inhibition of kinases or proteases (e.g., via fluorescence polarization) to map pharmacophore requirements .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to target proteins, guiding rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.